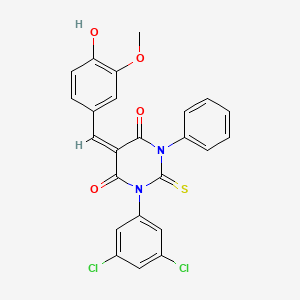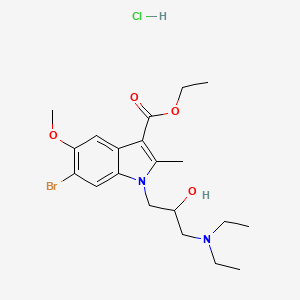
1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride: is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride typically involves multiple steps. The starting material is often 6-bromo-1H-indole-3-carboxylic acid, which undergoes a series of reactions to introduce the diethylamino, hydroxypropyl, methoxy, and methyl groups. Common reagents used in these reactions include diethylamine, propylene oxide, methanol, and methyl iodide. The final step involves esterification with ethanol and conversion to the monohydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the process is crucial for commercial applications.
化学反応の分析
Types of Reactions: 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the bromine atom can produce a variety of substituted indole derivatives .
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. This compound’s unique structure may provide insights into its interactions with biological targets.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives have been investigated for their anticancer, anti-inflammatory, and antiviral activities. The presence of the diethylamino and hydroxypropyl groups may enhance its pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its diverse reactivity makes it a valuable component in various industrial applications .
作用機序
The mechanism of action of 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride is likely related to its ability to interact with specific molecular targets. The diethylamino group may facilitate binding to receptors or enzymes, while the hydroxypropyl and methoxy groups can influence its solubility and bioavailability. The bromine atom may play a role in halogen bonding interactions, which can enhance binding affinity to biological targets .
類似化合物との比較
6-Bromo-1H-indole-3-carboxylic acid: A simpler indole derivative with similar structural features but lacking the additional functional groups.
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group instead of the carboxylic acid ester.
5-Methoxy-1H-indole-3-carboxylic acid: Similar to the target compound but without the bromine and diethylamino groups.
Uniqueness: The presence of the diethylamino and hydroxypropyl groups can enhance its biological activity and solubility, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
120342-37-2 |
|---|---|
分子式 |
C20H30BrClN2O4 |
分子量 |
477.8 g/mol |
IUPAC名 |
ethyl 6-bromo-1-[3-(diethylamino)-2-hydroxypropyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H29BrN2O4.ClH/c1-6-22(7-2)11-14(24)12-23-13(4)19(20(25)27-8-3)15-9-18(26-5)16(21)10-17(15)23;/h9-10,14,24H,6-8,11-12H2,1-5H3;1H |
InChIキー |
DLERNVHFQLFCSH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(CN1C(=C(C2=CC(=C(C=C21)Br)OC)C(=O)OCC)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
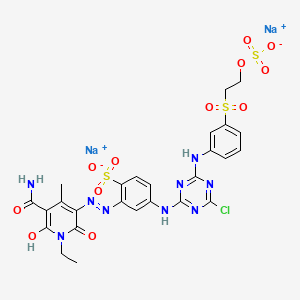
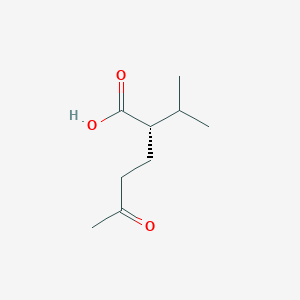

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
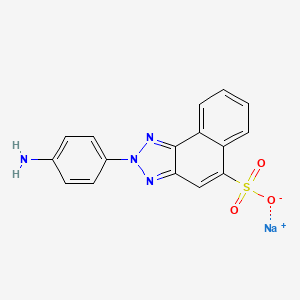
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
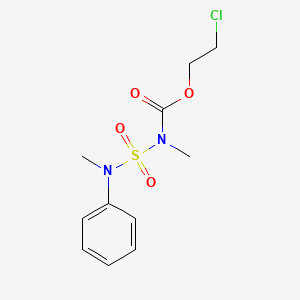

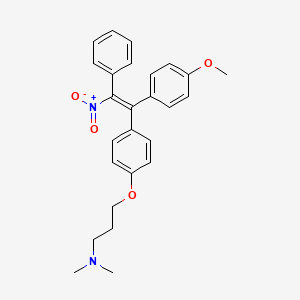
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)
